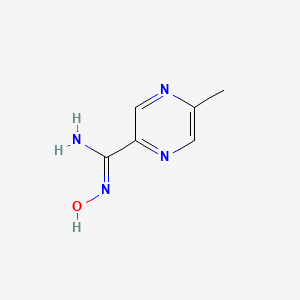

5-Methylpyrazine-2-amidoxime

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are a cornerstone of organic chemistry. tandfonline.com Among these, pyrazines, six-membered aromatic rings with two nitrogen atoms in a 1,4 arrangement, represent a significant class of N-heterocyles. researchgate.netmdpi.com The pyrazine (B50134) scaffold is a vital component in numerous natural products and has been the focus of extensive research due to its wide-ranging applications in materials science and as a framework for bioactive molecules. tandfonline.comresearchgate.net Pyrazine derivatives are known to exhibit a variety of biological activities and are utilized in the synthesis of catalysts and other complex organic molecules. researchgate.net

The incorporation of an amidoxime (B1450833) functional group (—C(NH₂)=NOH) onto a pyrazine ring creates a pyrazine-amidoxime architecture. Amidoximes themselves are a subject of considerable interest in chemistry. nih.gov They are recognized for their role in coordination chemistry and their potential as bioisosteres of carboxylic acids. nih.gov The combination of the pyrazine and amidoxime moieties results in molecules with unique chemical properties and has led to dedicated research into their synthesis and characterization. nih.gov

Historical Perspectives on Amidoxime and Pyrazine Scaffold Investigations

The study of amidoximes dates back to 1873 with the first synthesis of formamidoxime (B1203019) by Lossen and Schigerdecker, although the correct chemical structure was not proposed until 1884 by Tiemann. nih.gov The most common method for synthesizing amidoximes involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile. nih.gov This method has been adapted over the years, including the use of microwave irradiation and solvent-free conditions to improve reaction times and yields. nih.gov

Pyrazine chemistry has a similarly rich history, with various synthetic routes developed over the past century. researchgate.net These methods include condensation reactions, cyclization reactions, and various coupling reactions. researchgate.netslideshare.net The discovery of naturally occurring pyrazine derivatives with pharmacological effects spurred further investigation into synthetic analogues. rsc.org Research has explored the synthesis of a wide array of pyrazine derivatives and their subsequent applications. researchgate.net The synthesis of pyrazine-based amidoximes has been achieved through methods such as the reaction of open-chain pyrazine derivatives or their tautomers with hydroxylamine. nih.gov

Significance of Pyrazine-Amidoxime Architectures in Contemporary Chemical Sciences

Pyrazine-amidoxime structures hold considerable significance in modern chemical sciences. These compounds serve as versatile building blocks and synthetic intermediates in the development of more complex molecules. sanbio.nl The amidoxime group can act as a chelating ligand, capable of coordinating with metal ions through its nitrogen and oxygen donor atoms. rsc.orgresearchgate.net This property is of interest in the field of coordination chemistry and the design of novel materials. rsc.org

Furthermore, pyrazine-amidoxime derivatives are investigated for their potential biological activities. For instance, pyrazine-2-amidoxime, a structural analogue of the drug pyrazinamide (B1679903), has been shown to exhibit antimicrobial properties. rsc.orgchemicalbook.com The ability of the pyrazine ring to be chemically modified, combined with the reactivity of the amidoxime group, allows for the creation of a diverse library of compounds for further study. rsc.org The investigation of these architectures contributes to a deeper understanding of structure-activity relationships and the development of new functional molecules. rsc.orgrsc.org

5-Methylpyrazine-2-amidoxime: A Detailed Profile

The compound this compound is a specific derivative within the pyrazine-amidoxime class.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | (Z)-(5-methyl-1H-pyrazin-2-ylidene)-nitrosomethanamine | guidechem.com |

| CAS Number | 832113-99-2 | guidechem.comnovachem.com.aucymitquimica.comnetascientific.comoakwoodchemical.com |

| Molecular Formula | C₆H₈N₄O | guidechem.comcymitquimica.comoakwoodchemical.comscbt.com |

| Molecular Weight | 152.15 g/mol or 152.16 g/mol | cymitquimica.comoakwoodchemical.comscbt.com |

| Melting Point | 204°C (decomposes) | guidechem.comoakwoodchemical.com |

This table is interactive. Click on the headers to sort.

Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its existence as a chemical intermediate is noted in chemical supplier catalogues. novachem.com.auoakwoodchemical.comscbt.com It is often listed as a building block for organic synthesis. cymitquimica.com The synthesis of related pyrazine-amidoxime compounds typically involves the reaction of a corresponding pyrazine nitrile with hydroxylamine. nih.gov For example, the synthesis of pyrazine-based amidoximes from open-chain pyrazine derivatives has been reported with yields ranging from 63-93%. nih.gov

The broader class of pyrazine derivatives has been extensively studied. Pyrazines are known to be involved in various chemical reactions, including electrophilic and nucleophilic substitutions. slideshare.net The pyrazine ring is a key component in many biologically active compounds. mdpi.com

Amidoximes, in general, are known to exist in tautomeric forms, including the amidoxime, iminohydroxylamine, and aminonitrone forms. nih.govmdpi.com They are also known to coordinate with metal ions, with pyrazine-2-amidoxime acting as a bidentate ligand in complexes with ruthenium(III). rsc.orgscispace.com In such a complex, coordination occurs through the azomethine nitrogen and the nitrogen of the oxime group. scispace.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-5-methylpyrazine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(7)10-11/h2-3,11H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMQMDMXQPQRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=N1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420704 | |

| Record name | 5-Methylpyrazine-2-amidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832113-99-2 | |

| Record name | 5-Methylpyrazine-2-amidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylpyrazine 2 Amidoxime and Analogues

Direct Synthesis Routes

The most prevalent and direct method for synthesizing 5-Methylpyrazine-2-amidoxime involves the creation of the amidoxime (B1450833) moiety from a corresponding pyrazinecarbonitrile (B1219330). This approach is favored for its efficiency and high yields.

Amidoxime Formation from Pyrazinecarbonitriles

The primary route for the synthesis of pyrazine-based amidoximes is the reaction of a pyrazinecarbonitrile with hydroxylamine (B1172632). nih.govnih.gov This method represents a nucleophilic addition to the carbon-nitrogen triple bond of the nitrile group. Specifically for this compound, the synthesis would commence with 5-methylpyrazine-2-carbonitrile (B1586376). The reaction involves the attack of the hydroxylamine nucleophile on the electrophilic carbon atom of the nitrile.

This synthetic strategy is a widely adopted method for producing various amidoximes, often resulting in high yields, sometimes up to 98%. nih.gov The reaction is typically carried out by heating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in an alcoholic solvent. nih.gov

| Starting Material | Reagent | Product | Reaction Type |

| 5-Methylpyrazine-2-carbonitrile | Hydroxylamine | This compound | Nucleophilic Addition |

| Pyrazinecarbonitrile | Hydroxylamine | Pyrazine-2-amidoxime | Nucleophilic Addition nih.gov |

Role of Hydroxylamine in Amidoxime Synthesis

Hydroxylamine (NH₂OH) is the critical reagent in the direct conversion of nitriles to amidoximes. nih.gov It functions as a potent nucleophile due to the presence of the lone pair of electrons on the nitrogen atom. In the synthesis of this compound from its nitrile precursor, the nitrogen atom of hydroxylamine attacks the carbon atom of the nitrile group (C≡N).

The mechanism proceeds through the formation of an intermediate, followed by proton transfer to yield the final amidoxime structure, which contains both an amino group (-NH₂) and a hydroxylamino group (=N-OH) attached to the same carbon atom. nih.gov This reaction effectively transforms the electronic and structural nature of the original functional group, imparting new chemical properties to the pyrazine (B50134) ring system. The versatility of this reaction allows for the synthesis of a wide array of pyrazine-based amidoximes from various pyrazine derivatives. nih.gov

Precursor Chemistry and Intermediate Transformations

Utilization of Pyrazinecarboxylic Acid Derivatives

Pyrazinecarboxylic acid derivatives are versatile intermediates in the synthesis of more complex pyrazine-containing molecules. These derivatives, including esters and amides, can be chemically manipulated to introduce different functional groups onto the pyrazine core. For the synthesis of this compound, the corresponding carboxylic acid, 5-Methylpyrazine-2-carboxylic acid, is the logical starting point for obtaining the required 5-methylpyrazine-2-carbonitrile precursor.

Standard synthetic transformations can be employed, such as the conversion of the carboxylic acid to an amide, followed by dehydration to yield the nitrile. This multi-step process highlights the importance of pyrazinecarboxylic acids as foundational materials in the synthetic pathway.

Cyclization Reactions in Amidoxime Synthesis

Once formed, the amidoxime group itself is a valuable functional moiety that can participate in further reactions, particularly cyclizations, to form various five-membered heterocyclic rings. Amidoximes are recognized as important starting materials for the synthesis of diverse heterocyclic compounds. rsc.org For example, pyrazine-based amidoximes can be transformed into 1,2,4-oxadiazole (B8745197) units. This transformation typically involves reacting the amidoxime with an acylating agent, such as an acid chloride or anhydride, to form an O-acyl amidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole ring.

This capability makes amidoximes like this compound not just synthetic targets but also versatile intermediates for creating more complex, fused heterocyclic systems, which is a common strategy in drug design and discovery. rsc.org

Derivatization Strategies for Pyrazine Amidoximes

Pyrazine amidoximes, including this compound, serve as versatile scaffolds that can be chemically modified to produce a diverse range of derivatives. These modifications can be strategically applied to either the amidoxime functional group or the pyrazine ring itself, allowing for the fine-tuning of the molecule's properties.

The amidoxime group (—C(=NOH)NH₂) is a rich site for chemical transformations, offering several pathways for derivatization.

One significant strategy involves the conversion of the amidoxime into an imidoyl chloride. This intermediate is reactive and enables the subsequent substitution of the chloride atom with various nucleophiles, such as secondary amines, to yield a range of substituted oxime derivatives. nih.gov

Another common modification is the cyclization of the amidoxime to form heterocyclic structures. For instance, pyrazine amidoximes can react with carboxylic acid derivatives in the presence of a coupling agent like N,N'-carbonyldiimidazole (CDI) to yield 1,2,4-oxadiazoles. tandfonline.com This transformation effectively incorporates a new five-membered ring system onto the pyrazine core.

Table 1: Selected Derivatization Reactions at the Amidoxime Moiety

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Pyrazine Amidoxime | 1. Imidoyl chloride formation2. Secondary amine | Substituted Oxime | nih.gov |

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring generally resistant to classical electrophilic aromatic substitution. youtube.comtaylorfrancis.com Instead, it is susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (such as a hydrogen atom or a halogen) on the ring. youtube.com

A well-known example of nucleophilic substitution on nitrogen-containing heterocycles is the Chichibabin reaction. youtube.comtaylorfrancis.com This reaction typically involves reacting the pyrazine with sodium amide (NaNH₂) in liquid ammonia (B1221849) to introduce an amino group onto the ring, forming an aminopyrazine derivative. youtube.com While the pyrazine ring is susceptible to such nucleophilic attack, the application of this reaction to pyrazine rings already bearing an amidoxime substituent depends on the specific reaction conditions and the directing effects of the existing groups.

A specific and important derivatization of the amidoxime moiety is the alkylation of the hydroxyl group. The formation of O-methyl derivatives is a common strategy. Research has shown that pyrazine amidoximes can be effectively O-methylated by treatment with methyl iodide. nih.gov This reaction specifically targets the oxygen atom of the amidoxime's N-OH group, resulting in an O-methyl-oxime structure (—C(=NOCH₃)NH₂). nih.gov

Green Chemistry Approaches in Amidoxime Synthesis Research

The principles of green chemistry aim to design chemical processes that are more environmentally benign, efficient, and safe. These principles are increasingly being applied to the synthesis of amidoximes.

A key development in the green synthesis of hetaryl-amidoximes involves moving away from traditional organic solvents. Optimized procedures utilize water as the reaction solvent, significantly reducing the environmental impact. tandfonline.com These methods often employ a base such as triethylamine (B128534) and can proceed efficiently at room temperature, which lowers energy consumption compared to methods requiring heating. tandfonline.com The primary advantages of such green methodologies include good product yields, simplified work-up procedures, and shorter reaction times. tandfonline.com

The conventional synthesis of amidoximes often involves the reaction of a nitrile with hydroxylamine hydrochloride, which can require extended heating in an alcohol solvent. mdpi.com Green approaches provide a more sustainable alternative.

Another facet of green chemistry in the broader context of pyrazine derivative synthesis is the use of biocatalysis. For example, enzymes like Lipozyme® TL IM have been successfully used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. nih.gov This enzymatic process can be conducted in greener solvents like tert-amyl alcohol and operates under mild conditions (e.g., 45 °C), offering high yields and scalability through continuous-flow systems. nih.gov While this specific example pertains to amide synthesis, it highlights the potential of biocatalysis as a powerful green tool for creating various pyrazine derivatives.

Table 2: Comparison of Conventional and Green Synthesis Approaches for Amidoximes

| Parameter | Conventional Method | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvent | Alcohol or other organic solvents | Water | tandfonline.commdpi.com |

| Temperature | Heating (60–80 °C) | Room Temperature | tandfonline.commdpi.com |

| Base | Sodium Carbonate | Triethylamine | tandfonline.commdpi.com |

| Work-up | Often requires extraction | Simple filtration | tandfonline.com |

| Catalysis | N/A | Potential for biocatalysis (enzymes) | nih.gov |

Structural Elucidation and Advanced Characterization Studies

Spectroscopic Analysis Techniques

Spectroscopic techniques are pivotal in the structural assignment and characterization of 5-Methylpyrazine-2-amidoxime, providing detailed insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Although specific experimental data for this compound is not extensively documented, predictions based on its structure and data from analogous pyrazine (B50134) derivatives allow for a theoretical assignment of its NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group protons on the pyrazine ring would likely appear as a singlet in the upfield region, typically around 2.5 ppm. The two aromatic protons on the pyrazine ring would exhibit signals in the downfield region, characteristic of aromatic protons, likely between 8.0 and 9.0 ppm. The protons of the amino group (-NH₂) and the hydroxyl group (-OH) of the amidoxime (B1450833) moiety would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information about the carbon skeleton. The methyl carbon would resonate at a higher field (lower ppm value). The sp² hybridized carbons of the pyrazine ring would appear in the aromatic region (typically 120-160 ppm). The carbon atom of the amidoxime group (C=N) would also have a characteristic chemical shift in the downfield region.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | ~2.5 (s, 3H) | ~20-25 |

| Pyrazine Ring Protons | ~8.3-8.7 (d, 1H), ~8.5-8.9 (d, 1H) | ~140-155 |

| Amino Protons (-NH₂) | Variable (br s, 2H) | - |

| Hydroxyl Proton (-OH) | Variable (br s, 1H) | - |

| Amidoxime Carbon (C=N) | - | ~145-155 |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's bonds.

The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups:

O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹ corresponding to the hydroxyl group of the amidoxime.

N-H Stretching: One or two sharp bands in the region of 3500-3300 cm⁻¹ due to the amino group.

C-H Stretching: Bands in the 3100-3000 cm⁻¹ region for the aromatic C-H bonds and in the 3000-2850 cm⁻¹ region for the methyl C-H bonds.

C=N Stretching: A strong absorption band around 1650 cm⁻¹ is characteristic of the C=N bond in the amidoxime group.

C=C and C=N Stretching (Aromatic Ring): Multiple bands in the 1600-1400 cm⁻¹ region corresponding to the vibrations of the pyrazine ring.

N-O Stretching: A band in the 950-900 cm⁻¹ region can be attributed to the N-O bond of the amidoxime.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Amidoxime) | Stretching | 3600-3200 (broad) |

| N-H (Amino) | Stretching | 3500-3300 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Methyl) | Stretching | 3000-2850 |

| C=N (Amidoxime) | Stretching | ~1650 |

| C=C, C=N (Ring) | Stretching | 1600-1400 |

| N-O (Amidoxime) | Stretching | 950-900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solution Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For aromatic compounds like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.

Based on studies of the analogous compound pyrazine-2-amidoxime, this compound would likely exhibit two main absorption bands. nih.gov A band in the shorter wavelength region (around 250-260 nm) can be attributed to the π → π* transitions of the pyrazine ring. nih.gov Another band at a longer wavelength (around 290-300 nm) would correspond to the n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. nih.gov The solvent can influence the position of these bands; for instance, a change from a non-polar to a polar solvent can cause a hypsochromic (blue) shift for π → π* transitions and a bathochromic (red) shift for n → π* transitions. nih.gov

Mass Spectrometry in Molecular Characterization

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₆H₈N₄O, which corresponds to a molecular weight of 152.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 152. The fragmentation pattern would provide further structural information. Common fragmentation pathways for pyrazine derivatives often involve the loss of small neutral molecules like HCN or the cleavage of side chains. For this compound, fragmentation could involve the loss of the amidoxime side chain or parts of it, leading to characteristic fragment ions.

X-ray Crystallography and Crystal Engineering

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of this compound

X-ray diffraction studies on PAOX revealed that the molecules engage in various types of intermolecular interactions, including hydrogen bonds involving the H-bond donors (CH, NH, and OH) and H-bond acceptors (hydroxyl O, imino N, and aza N). researchgate.net These interactions lead to the formation of not only dimers but also stable helical-like polymeric structures. researchgate.net

It is highly probable that this compound would exhibit similar crystal packing motifs. The presence of the additional methyl group might introduce steric effects that could slightly alter the crystal packing and the specific hydrogen bonding network compared to PAOX. However, the fundamental ability to form strong intermolecular hydrogen bonds via the amidoxime and pyrazine nitrogen atoms would be retained, likely leading to a well-ordered crystalline structure. A detailed single-crystal X-ray diffraction analysis would be necessary to confirm the precise crystal system, space group, and unit cell parameters for this compound.

Investigation of Intermolecular Interactions: Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in defining the supramolecular architecture of pyrazine derivatives. In the case of the analogous compound, pyrazine-2-amidoxime (PAOX) , extensive hydrogen bonding networks are observed. X-ray diffraction studies have identified various types of intermolecular interactions involving H-bond donors (such as CH, NH, and OH groups) and H-bond acceptors (including the hydroxyl oxygen, imino nitrogen, and the aza nitrogens of the pyrazine ring). This intricate network of hydrogen bonds is fundamental to the stability of its crystal lattice.

For 5-methylpyrazine-2-carboxamide , a closely related structure, the molecules are interconnected through pairs of N—H⋯O hydrogen bonds, which results in the formation of inversion dimers characterized by an R²₂(8) ring motif. These dimers are further linked by N—H⋯N hydrogen bonds, creating a more extended network. researchgate.net

Studies on Dimer and Polymeric Structure Formation

The nature of intermolecular interactions directly influences the formation of dimers and polymeric structures in the solid state.

Dimer Formation in 5-Methylpyrazine-2-carboxamide : The crystal structure of 5-methylpyrazine-2-carboxamide prominently features inversion dimers formed through amide-amide hydrogen bonds. researchgate.net These dimeric units serve as the primary building blocks of the crystal structure.

Polymeric Structure in Pyrazine-2-amidoxime (PAOX) : In contrast to a simple dimeric arrangement, PAOX exhibits the formation of stable, helical-like polymeric structures. These polymers are stabilized by a network of intermolecular interactions that link neighboring molecules into an extended, one-dimensional chain. rsc.org

Analysis of Crystal Packing and Polymorphism

The arrangement of molecules in the crystal lattice and the potential for different crystalline forms (polymorphism) are critical aspects of solid-state chemistry.

Crystal Packing of 5-Methylpyrazine-2-carboxamide : The dimers of 5-methylpyrazine-2-carboxamide are organized into ribbons parallel to the ab plane. These ribbons are further linked by offset π–π interactions between the pyrazine rings, with an intercentroid distance of 3.759 Å, forming a three-dimensional slab structure. researchgate.net

Polymorphism : There is currently a lack of published research on the polymorphic behavior of this compound. The existence of different crystalline forms would be dependent on crystallization conditions and could significantly impact its physical properties.

Thermal Analysis Research

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide crucial information about the thermal stability and decomposition profile of a compound.

Detailed thermal analysis of pyrazine-2-amidoxime (PAOX) has been conducted using TG-IR analysis from 20–1000 °C. rsc.org This analysis reveals that the compound undergoes a multi-step decomposition process upon heating. While specific data points for an interactive table are not available in the provided search results, the study confirms a complex thermal degradation pathway.

Based on the analysis of its analogs, it can be inferred that this compound would also exhibit a complex thermal decomposition pattern, likely involving the loss of small molecules and the eventual breakdown of the pyrazine ring at higher temperatures.

Coordination Chemistry of Pyrazine Amidoxime Ligands

Complexation with Transition Metal Ions

Pyrazine-amidoxime ligands, including by extension 5-Methylpyrazine-2-amidoxime, are effective chelating agents for a variety of transition metal ions. The nitrogen atoms of the pyrazine (B50134) ring and the nitrogen and oxygen atoms of the amidoxime (B1450833) group can all participate in coordination, leading to the formation of stable metal complexes.

The synthesis of metal complexes with pyrazine-amidoxime ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be characterized by a range of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and magnetic susceptibility measurements.

Ni(II) Complexes: The reaction of pyrazine-2-amidoxime (H₂pzaox) with nickel(II) salts has been shown to produce tetranuclear and two-dimensional (2D) coordination polymers. rsc.org For instance, compounds such as Ni₄(Hpzaox)₂(pzaox)₂(py)₄₂·2py and Ni₄(Hpzaox)₂(pzaox)₂(H₂O)₂₂·2H₂O have been synthesized and structurally characterized. rsc.org These complexes feature [Ni₄(Hpzaox)₂(pzaox)₂]²⁺ fragments that assemble into larger networks. Magnetic studies have revealed ferromagnetic coupling between the nickel centers in the tetranuclear clusters, while the 2D polymer exhibits antiferromagnetic behavior. rsc.org The use of pyridine-2-amidoxime in nickel chemistry has also led to the formation of larger clusters, such as a dodecanuclear Ni(II) complex. nih.gov

Cu(II) Complexes: While specific studies on copper(II) complexes with this compound are not readily available, the coordination chemistry of Cu(II) with other pyrazine derivatives, such as pyrazine-2-carboxamide, has been explored. These studies have resulted in the formation of coordination polymers where the pyrazine ligand bridges copper centers. nih.gov Given the strong chelating ability of the amidoxime group, it is expected that this compound would form stable mononuclear or polynuclear complexes with Cu(II).

Ir(III) Complexes: Studies on the interaction of pyrazine-2-amidoxime (PAOX) with Iridium(III) have been conducted, demonstrating the formation of stable complexes. nih.gov Spectrophotometric and potentiometric titrations have been used to determine the composition and stability constants of these Ir(III) complexes in solution. nih.gov The results indicate that pyrazine-2-amidoxime acts as a bidentate ligand, coordinating to the iridium center to form mononuclear complexes, with a metal-to-ligand ratio of 1:2 being particularly favored. nih.gov

Mn(II), Cr(III), and Lanthanide (Ln) Complexes: Detailed studies on the complexation of this compound with Mn(II), Cr(III), and lanthanide ions are not extensively documented in the available literature. However, the known affinity of the amidoxime group for a wide range of metal ions, including lanthanides, suggests that stable complexes could be formed. researchgate.net The pyrazine moiety can further facilitate the formation of polynuclear or polymeric structures.

Pyrazine-amidoxime ligands can adopt several binding modes, contributing to the structural diversity of their metal complexes. The specific coordination is influenced by factors such as the metal ion's preferred geometry, the reaction conditions, and the presence of other coordinating ligands or counter-ions.

The primary binding mode involves the chelation of the metal ion by the amidoxime group, utilizing the nitrogen and oxygen atoms to form a stable five-membered ring. researchgate.net Additionally, one or both of the nitrogen atoms of the pyrazine ring can coordinate to adjacent metal centers, acting as a bridge and leading to the formation of coordination polymers. In some structures, the amidoxime group can also act as a bridge between two metal ions.

The coordination geometry around the metal centers in these complexes is varied. For instance, in the reported Ni(II) complexes with pyrazine-2-amidoxime, the nickel ions adopt distorted octahedral geometries. rsc.org

The amidoxime group, -C(=NOH)NH₂, is a key functional group in the coordination of metal ions by these ligands. It can exist in both neutral and deprotonated forms, with the deprotonated form acting as a potent chelating agent. The coordination typically occurs through the oximic nitrogen and the deprotonated oximic oxygen atom, forming a stable five-membered chelate ring with the metal ion. researchgate.net This bidentate chelation is a recurring motif in the coordination chemistry of amidoxime-containing ligands and is a primary driver for the formation of stable metal complexes. researchgate.net The amidoxime group's ability to coordinate to a wide range of metal ions makes it a valuable component in the design of new coordination compounds. nih.gov

Structural Aspects of Metal-Pyrazine-Amidoxime Complexes

The structural analysis of metal-pyrazine-amidoxime complexes reveals a propensity for the formation of extended structures, such as coordination polymers and clusters. These architectures are facilitated by the bridging capabilities of both the pyrazine ring and, in some cases, the amidoxime group.

The crystal structures of complexes involving pyrazine-amidoxime ligands often showcase the formation of one-, two-, or three-dimensional coordination polymers. The pyrazine ring, with its two nitrogen atoms in a 1,4-relationship, is an excellent bridging ligand that can link metal centers into extended networks.

For example, a two-dimensional coordination polymer, Ni₄(Hpzaox)₂(pzaox)₂(H₂O)₂₂·2H₂O, has been synthesized using pyrazine-2-amidoxime. rsc.org In this structure, the [Ni₄(Hpzaox)₂(pzaox)₂]²⁺ units are linked into a 2D network. The specific connectivity and dimensionality of the polymer are influenced by the coordination of water molecules and the nature of the counter-anions. rsc.org

Table of Crystallographic Data for a Related Ni(II)-Pyrazine-2-Amidoxime Complex

| Compound | Ni₄(Hpzaox)₂(pzaox)₂(H₂O)₂₂·2H₂O rsc.org |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(2) |

| b (Å) | 16.987(3) |

| c (Å) | 10.456(2) |

| β (deg) | 114.34(3) |

| V (ų) | 1638.2(6) |

| Z | 2 |

| Note: Data is for the related compound pyrazine-2-amidoxime. |

In addition to coordination polymers, pyrazine-amidoxime ligands are adept at forming discrete polynuclear complexes, or clusters. The chelating nature of the amidoxime group combined with the potential for bridging by either the amidoxime or the pyrazine moiety can lead to the assembly of multiple metal ions into a single molecular unit.

Tetranuclear nickel(II) clusters of the type [Ni₄(Hpzaox)₂(pzaox)₂(py)₄]²⁺ have been successfully synthesized and characterized. rsc.org These clusters consist of four nickel ions held together by the deprotonated pyrazine-2-amidoxime ligands. The magnetic properties of these clusters are of particular interest, with studies showing ferromagnetic coupling between the Ni(II) centers mediated by the oxime N-O bridges. rsc.org The formation of such clusters highlights the ability of pyrazine-amidoxime ligands to create complex and magnetically interesting molecular architectures.

Supramolecular Assembly in Coordination Compounds

The supramolecular assembly of coordination compounds involving pyrazine-amidoxime ligands is largely governed by a network of intermolecular interactions. In the crystalline structure of the parent compound, Pyrazine-2-amidoxime (PAOX), various hydrogen bonds, including O–H⋯N, N–H⋯N, and C–H⋯O, are crucial for stabilizing the structure rsc.orgrsc.org. These interactions drive the formation of not only simple dimers but also stable helical-like polymers rsc.orgrsc.orgrsc.org.

The pyrazine ring and hydroxyl groups are key players in forming these extended networks. For instance, in related pyrazine-2,5-diyldimethanol linker systems, hydroxyl groups and water molecules are instrumental in creating 3D non-covalent networks through strong hydrogen bond interactions mdpi.com. The pyrazine C-H group can also act as a weak hydrogen bond donor mdpi.com. These non-covalent forces, such as hydrogen bonds and π–π stacking, are critical in stabilizing the crystal packing and forming layered assemblies mdpi.com. This intricate web of interactions is fundamental from a crystal engineering perspective for designing complexes with specific topologies rsc.org.

Magnetic Properties of Metal-Pyrazine-Amidoxime Complexes

The magnetic properties of metal complexes with pyrazine-amidoxime ligands are diverse, ranging from ferromagnetic coupling within discrete clusters to antiferromagnetic interactions in extended polymeric networks. The specific magnetic behavior is highly dependent on the structure of the complex and the nature of the bridging ligands.

Ferromagnetic Coupling Phenomena

Ferromagnetic coupling has been observed in tetranuclear nickel(II) complexes containing Pyrazine-2-amidoxime nih.gov. In these compounds, which feature [Ni₄(Hpzaox)₂(pzaox)₂]²⁺ fragments, the ferromagnetic coupling between the Ni(II) ions is mediated through the oxime N-O bridges nih.govresearchgate.net. This type of interaction, where the spins of adjacent metal centers align in parallel, is a key area of research in molecular magnetism. Similar ferromagnetic interactions have been noted in other systems, such as dicopper(II) oxamate complexes where the coupling occurs through carboxylate-oxamate bridges rsc.org. In a study of cyanide-bridged complexes involving Cr(III) and Cu(II) ions, weak ferromagnetic coupling was also observed researchgate.net.

Antiferromagnetic Interactions in Polymeric Networks

In contrast to the ferromagnetic behavior in discrete clusters, polymeric networks of pyrazine-amidoxime complexes can exhibit antiferromagnetic interactions. A two-dimensional (2D) polymeric compound, Ni₄(Hpzaox)₂(pzaox)₂(H₂O)₂₂·2H₂O, displays unusual antiferromagnetic behavior nih.govresearchgate.net. In this arrangement, the spins of neighboring metal ions align in an antiparallel fashion. This phenomenon is not uncommon in coordination polymers where ligands like pyrazine or pyrimidine bridge metal centers rsc.org. For example, dinuclear complexes bridged by pyrimidine derivatives show antiferromagnetic coupling between Mn(II), Co(II), Ni(II), and Cu(II) ions rsc.org. Similarly, polymeric Ni(II) chains can exhibit antiferromagnetic interactions through phenoate oxygen bridges researchgate.net.

Spin Ground States and Magnetic Relaxation Studies

The determination of the spin ground state is fundamental to understanding the magnetic behavior of these complexes. A mixed-valent {Mn₁₄} cluster synthesized with a related ligand, pyridine-2-amidoxime, was found to have an S = 6 spin ground state and exhibit slow magnetic relaxation researchgate.net. In a different system, a dicopper(II) complex with a perpendicular Cu–O–O–Cu arrangement was characterized by a triplet (S=1) spin ground state resulting from ferromagnetic interaction nih.gov. Magnetic susceptibility studies on high-spin Fe(II) complexes have also been conducted to probe their magnetic anisotropy and zero-field splitting effects mdpi.com. Dynamic magnetization experiments are often employed to investigate for slow magnetic relaxation, but in some cases, no frequency dependence is observed, indicating its absence researchgate.net.

Solution-Phase Complexometric Studies

Understanding the behavior of these ligands and their metal complexes in solution is crucial. Techniques such as UV-Vis spectroscopy, potentiometry, and conductometry are used to study the binding modes and determine the composition and stability of the complexes formed in solution researchgate.net.

Determination of Stability Constants

The stability of metal complexes with Pyrazine-2-amidoxime (PAOX) in solution has been quantified through the determination of their stability constants. These studies, often conducted via potentiometric titration, provide insight into the strength of the metal-ligand interactions nih.gov. For PAOX, stability constants have been determined for a range of d-block metal ions in both aqueous and non-aqueous solutions rsc.orgrsc.org. The results indicate that the formation of ML₂ type complexes is often favored, with relatively high stability researchgate.net. For example, studies with Ir(III) show a preference for mononuclear coordination compounds with a metal-to-ligand ratio of 1:2, which exhibit prominently high solution stability researchgate.net.

Below is a table summarizing the logarithmic values of the cumulative stability constants (log β) for PAOX complexes with selected metal ions in both acetonitrile (B52724) and water.

| Metal Ion | log β₁ (Acetonitrile) | log β₂ (Acetonitrile) | log β₁ (Water) | log β₂ (Water) |

| Mn²⁺ | 5.33 | 10.32 | 4.31 | 8.35 |

| Co²⁺ | 6.55 | 12.89 | 5.34 | 10.31 |

| Ni²⁺ | 7.01 | 13.98 | 5.78 | 11.23 |

| Cu²⁺ | 9.87 | 18.21 | 8.01 | 14.87 |

| Zn²⁺ | 6.12 | 11.98 | 5.03 | 9.89 |

| Data sourced from Chylewska et al. (2016) via RSC Publishing. rsc.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a robust method for the quantum mechanical modeling of molecules, balancing computational cost with high accuracy. For 5-Methylpyrazine-2-amidoxime, DFT studies, particularly employing the B3LYP functional with the 6-311+G** basis set, have been instrumental in understanding its fundamental properties. This level of theory is well-suited for studying pyrazine (B50134) derivatives, providing reliable geometric and electronic data.

The first step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable arrangement of its atoms. These calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Based on DFT B3LYP/6-311+G calculations of analogous compounds)** (Note: This table is illustrative and based on typical values for similar structures, as specific literature data for this compound was not found.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.34 | C2-N1-C6 | 116.5 |

| C2-C3 | 1.40 | N1-C2-C3 | 122.0 |

| C3-N4 | 1.33 | C2-C3-N4 | 121.5 |

| N4-C5 | 1.34 | C3-N4-C5 | 117.0 |

| C5-C6 | 1.39 | N4-C5-C6 | 121.0 |

| C5-C7 (Methyl) | 1.51 | N1-C6-C5 | 122.0 |

| C2-C8 (Amidoxime) | 1.48 | N1-C2-C8 | 118.0 |

| C8-N9 | 1.30 | C2-C8-N9 | 125.0 |

| N9-O10 | 1.41 | C8-N9-O10 | 110.0 |

| C8-N11 | 1.35 | C2-C8-N11 | 115.0 |

The electronic structure of the molecule is also elucidated through DFT. This includes the calculation of the total energy, dipole moment, and the distribution of electron density, which are critical for understanding the molecule's polarity and reactivity.

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can be compared with experimental data for validation.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. These calculations help in the assignment of characteristic vibrational modes, such as the N-H, O-H, C=N, and C-N stretching and bending frequencies of the amidoxime (B1450833) group, as well as the vibrations associated with the pyrazine ring and the methyl substituent.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π-π* and n-π* transitions within the pyrazine ring and the amidoxime moiety.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is illustrative and based on typical values for similar structures, as specific literature data for this compound was not found.)

| Spectroscopic Technique | Predicted Values |

| IR (cm⁻¹) | ~3450 (N-H stretch), ~3350 (O-H stretch), ~1650 (C=N stretch), ~1580 (ring stretch) |

| UV-Vis (nm, in Methanol) | λmax ≈ 280-320 (π-π), λmax ≈ 350-400 (n-π) |

| ¹H NMR (ppm, in CDCl₃) | ~8.5-9.0 (ring H), ~2.5 (methyl H), ~5.0 (NH₂), ~9.5 (OH) |

| ¹³C NMR (ppm, in CDCl₃) | ~140-155 (ring C), ~145 (C-amidoxime), ~20 (methyl C) |

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is expected to be localized primarily on the pyrazine ring and the amino group of the amidoxime, while the LUMO is likely centered on the pyrazine ring and the C=N bond of the amidoxime.

The molecular electrostatic potential (MEP) map is another crucial tool derived from DFT calculations. It visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atoms of the pyrazine ring and the oxygen and nitrogen atoms of the amidoxime group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods can be employed to investigate more specific aspects of the molecule's behavior, such as its conformational flexibility and potential for isomerization.

The amidoxime group and its attachment to the pyrazine ring allow for the existence of different rotational isomers (conformers). Quantum chemical calculations can be used to perform a conformational analysis by systematically rotating specific dihedral angles and calculating the corresponding energy. This generates a potential energy surface that reveals the most stable conformers and the energy barriers between them. For this compound, key rotations would include the C(ring)-C(amidoxime) bond and the C-N and N-O bonds within the amidoxime group.

Amidoximes can undergo tautomerization to form iminohydroxylamine structures. Quantum chemical calculations can model the reaction pathway for this isomerization, including the identification of the transition state structure and the calculation of the activation energy. This provides a quantitative measure of the likelihood and kinetics of such a transformation. While specific studies on this compound are not prevalent, theoretical investigations on related pyrazine systems suggest that such isomerizations are plausible and can be influenced by solvent effects and substituent groups.

Intermolecular Interaction Modeling

The crystalline structure and resulting properties of pyrazine derivatives are significantly influenced by a network of intermolecular interactions. Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating the nature and energetics of these interactions. rsc.orgrsc.orgdntb.gov.ua Theoretical studies on Pyrazine-2-amidoxime (PAOX) have provided detailed insights into the non-covalent forces that govern its solid-state architecture. These investigations have focused on identifying the most stable molecular assemblies and quantifying the energies associated with hydrogen bonding and stacking interactions. rsc.org

DFT calculations have been employed to determine the complexation energies of different molecular assemblies of PAOX found within its crystal structure. These calculations, which include Basis Set Superposition Error (BSSE) correction for greater accuracy, reveal the energetic contributions of various hydrogen bonding networks. rsc.org The most stable dimeric form of PAOX, denoted as D1, exhibits a significant complexation energy of -11.31 kcal mol⁻¹. rsc.org This stability is attributed to strong hydrogen bonds formed through the amidoxime group. rsc.org Other dimeric, trimeric, and tetrameric configurations are held together by a network of hydrogen bonds with varying energies, as detailed in the table below.

Table 1: Calculated Complexation Energies of Pyrazine-2-amidoxime Assemblies

| Molecular Assembly | Number of Molecules | Complexation Energy (kcal mol⁻¹) |

|---|---|---|

| D1 | 2 | -11.31 |

| D2 | 2 | -6.95 |

| D3 | 2 | -3.88 |

| T1 | 3 | -18.26 |

| T2 | 4 | -22.14 |

Data sourced from DFT calculations on the crystalline structure of Pyrazine-2-amidoxime. rsc.org

Beyond hydrogen bonding, π-π stacking interactions between the pyrazine rings are another critical factor in the crystal packing of PAOX. rsc.orgrsc.org These interactions contribute to the formation of stable, helical-like polymeric structures within the crystal lattice. rsc.orgrsc.org

Electrochemical Behavior and Redox Properties

Anodic Oxidation Mechanisms of Pyrazine (B50134) Amidoximes

The anodic oxidation of pyrazine amidoximes primarily involves the amidoxime (B1450833) moiety. In cyclic voltammetry studies of pyrazine-2-amidoxime in an acetonitrile (B52724) solution, three distinct anodic reactions have been observed. The proposed mechanism for the oxidation of the amidoxime group involves the abstraction of a proton and a single electron, which leads to the formation of an iminoxy radical.

One of the key oxidation peaks is associated with the irreversible oxidation of the oxime moiety. For pyrazine-2-amidoxime, this has been observed at a potential (Epa) of approximately 1.153 V versus Ag/AgCl. The introduction of an electron-donating methyl group at the 5-position of the pyrazine ring is expected to increase the electron density on the ring and, to a lesser extent, on the amidoxime substituent. This would likely make the compound easier to oxidize, resulting in a shift of the anodic peak to a less positive potential.

The oxidation process can be summarized in the following table, showing the key oxidation peaks observed for pyrazine-2-amidoxime in acetonitrile.

| Peak | Potential (V vs. SCE) | Description | Reversibility |

| OX1 | ~0.8 | Oxidation of the amine group | Reversible |

| OX2 | Broad and ill-defined | Oxidation of the amidoxime moiety | Irreversible |

| OX3 | Well-defined peak | Main oxidation of the amidoxime moiety | Irreversible |

Note: The exact potentials for 5-Methylpyrazine-2-amidoxime may vary due to the electronic effects of the methyl group.

Cathodic Reduction Pathways of Pyrazine Amidoximes

The cathodic reduction of pyrazine amidoximes is centered on the pyrazine ring. This process is generally irreversible and occurs at negative potentials. For pyrazine-2-amidoxime, a reduction peak can be observed at approximately -1.060 V (vs. SCE), which is attributed to the decomposition of the pyrazine ring that occurs concurrently with hydrogen evolution. No corresponding oxidation peak is typically observed, confirming the irreversible nature of this reduction.

The presence of a methyl group, which is an electron-donating group, on the pyrazine ring would be expected to make the ring more difficult to reduce. Consequently, the cathodic reduction potential for this compound is anticipated to be shifted to a more negative value compared to the unsubstituted pyrazine-2-amidoxime. Studies on substituted pyrazines have shown that electron-donating groups, such as methyl groups, decrease the reduction potential. mdpi.com For each methyl group added to a pyrazine ring, the average peak potential has been observed to drop by approximately 55 mV. mdpi.com

The reduction process can be summarized in the following table based on data for pyrazine-2-amidoxime.

| Peak | Potential (V vs. SCE) | Description | Reversibility |

| RED1Py | -1.060 | Reduction of the pyrazine ring | Irreversible |

Note: The exact potential for this compound is expected to be more negative due to the presence of the methyl group.

Influence of Solvent and Electrolyte on Electrochemical Responses

The solvent and supporting electrolyte play a crucial role in the electrochemical behavior of pyrazine amidoximes. The choice of solvent can affect the solubility of the compound, the stability of the electrochemically generated species, and the potentials of the redox processes.

For instance, the addition of methanol (B129727) to an acetonitrile solution of pyrazine-2-amidoxime has been shown to cause substantial changes in the cyclic voltammograms. An increase in methanol concentration leads to a shift in both the reduction and oxidation potentials towards more positive values. This suggests that the chemical reactions coupled with the electrode processes are influenced by the presence of a protic solvent like methanol, which can act as a nucleophile.

Structure Function Relationships in Derivatives Excluding Biological Activity

Investigation of Structural Analogues of 5-Methylpyrazine-2-amidoxime

Beyond PAOX, a broader range of pyrazine (B50134) derivatives serves as valuable comparators. These include compounds where the amidoxime (B1450833) moiety is replaced by other functional groups such as carboxamides (e.g., Pyrazinamide), thiocarboxamides, or carbohydrazides. rsc.org Additionally, analogues with different substituents on the pyrazine ring, such as chloro, tert-butyl, or amino groups, provide a wider context for understanding structure-function relationships. rsc.orgnih.gov The synthesis of these analogues often involves the reaction of corresponding pyrazinecarbonitriles with hydroxylamine (B1172632) or its derivatives. nih.govresearchgate.net

A comparative analysis of these analogues reveals key structural and electronic differences. The introduction of a methyl group, as in this compound, is known to be electron-donating, which can affect the electron density of the pyrazine ring. This, in turn, can influence the basicity of the ring nitrogens and the reactivity of the amidoxime group.

| Compound Name | Key Structural Difference from this compound |

|---|---|

| Pyrazine-2-amidoxime (PAOX) | Lacks the methyl group at the 5-position. |

| Pyrazinamide (B1679903) (PZA) | Amide group (-CONH2) instead of an amidoxime group. |

| Pyrazine-2-thiocarboxamide (PTCA) | Thiocarboxamide group (-CSNH2) instead of an amidoxime group. |

| 6-Chloropyrazine-2-carboxamide | Chloro group at the 6-position and a carboxamide group at the 2-position. |

| 5-tert-Butylpyrazine-2-carboxamide | tert-Butyl group at the 5-position and a carboxamide group at the 2-position. |

Correlation Between Structural Modifications and Chemical Reactivity

The chemical reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. Modifications to the pyrazine ring or the amidoxime group can significantly alter their behavior in chemical reactions.

The pyrazine ring is an electron-deficient system, making it susceptible to nucleophilic substitution. slideshare.net The presence of an electron-donating group, such as the methyl group in this compound, can modulate this reactivity. By increasing the electron density of the ring, the methyl group can slightly decrease its susceptibility to nucleophilic attack compared to the unsubstituted PAOX. Conversely, the introduction of electron-withdrawing groups, such as a chloro group, would be expected to enhance the ring's electrophilicity. nih.govnih.gov

The reactivity of the amidoxime group itself is also a key area of investigation. Amidoximes can undergo various reactions, including oxidation and reactions with electrophiles and nucleophiles. For instance, the oxidation of amidoximes can lead to the formation of nitriles and amides. nih.gov The electronic environment of the pyrazine ring, as influenced by substituents, can affect the ease of these transformations. An electron-donating methyl group may increase the nucleophilicity of the amidoxime nitrogen atoms, potentially altering reaction rates with electrophiles.

Studies on related pyrazine carboxamides have shown that the nature and position of substituents have a profound impact on their reactivity and electronic properties. For example, the HOMO-LUMO energy gap, a measure of chemical reactivity, is sensitive to the presence of different aryl and alkyl groups on the pyrazine scaffold. nih.gov Generally, a smaller HOMO-LUMO gap indicates higher reactivity.

| Substituent at 5-position | Electronic Effect | Predicted Impact on Nucleophilic Attack on the Ring |

|---|---|---|

| -H (PAOX) | Neutral | Baseline reactivity |

| -CH3 (this compound) | Electron-donating | Decreased reactivity |

| -Cl | Electron-withdrawing | Increased reactivity |

| -C(CH3)3 | Electron-donating (and steric hindrance) | Decreased reactivity |

Exploring the Impact of Substituents on Coordination Behavior

The amidoxime group and the nitrogen atoms of the pyrazine ring make this compound and its analogues excellent ligands for the formation of coordination complexes with various metal ions. The coordination behavior is highly dependent on the nature and position of substituents on the pyrazine ring.

Pyrazine-2-amidoxime (PAOX) has been shown to act as a versatile ligand, coordinating to metal ions through different modes. It can act as a bidentate ligand, chelating a metal ion through one of the pyrazine ring nitrogens and the nitrogen atom of the oxime group. rsc.org In some cases, it can also act as a bridging ligand, connecting multiple metal centers. researchgate.net The specific coordination mode is influenced by the metal ion, the counter-ion, and the reaction conditions.

The introduction of a methyl group at the 5-position, as in this compound, can influence its coordination behavior in several ways:

Electronic Effects : The electron-donating nature of the methyl group increases the electron density on the pyrazine ring, which can enhance the basicity of the ring nitrogen atoms. This increased basicity can lead to stronger coordination to metal ions.

Steric Effects : While a methyl group is relatively small, its presence can introduce some steric hindrance, potentially influencing the preferred coordination geometry of the resulting metal complex. youtube.com This steric influence becomes more pronounced with bulkier substituents like a tert-butyl group.

Studies on the coordination chemistry of various pyrazine derivatives have demonstrated that substituents can fine-tune the electronic and steric properties of the ligands, thereby affecting the stability, geometry, and reactivity of the resulting metal complexes. For instance, the coordination of different pyrazine derivatives to Ruthenium(III) has been investigated, showing that the nature of the substituent on the pyrazine ring plays a crucial role in the stability and electronic properties of the complexes. rsc.org The coordination of pyrazine amides to Copper(II) has also been shown to be influenced by the substituents, affecting the resulting coordination polymers. mdpi.com

| Coordination Mode | Description | Potential Influence of a 5-Methyl Group |

|---|---|---|

| Monodentate | Coordination through one of the pyrazine ring nitrogens. | Enhanced Lewis basicity of the coordinating nitrogen. |

| Bidentate Chelating | Coordination through a pyrazine ring nitrogen and the oxime nitrogen. | Increased stability of the chelate ring due to enhanced basicity. |

| Bridging | Linking two or more metal centers. | Steric hindrance might favor certain bridging arrangements. |

Applications in Materials Science Research Excluding Batteries/solar Cells

Development of Precursors for Advanced Materials

While specific research on 5-Methylpyrazine-2-amidoxime as a precursor for advanced materials is still in its early stages, the broader class of pyrazine (B50134) derivatives has been recognized for its potential in creating functional materials. The thermal decomposition of metal complexes containing pyrazine-based ligands can lead to the formation of metallic or metal oxide nanoparticles embedded in a nitrogen-doped carbon matrix. Such composite materials are of interest for catalysis and electronic applications.

The synthesis of pyrazine-based amidoximes typically involves the reaction of a corresponding nitrile with hydroxylamine (B1172632). nih.gov This straightforward synthesis makes them accessible precursors for further material development. The presence of the methyl group in this compound can influence the solubility and electronic properties of the resulting materials, offering a means to tune their characteristics.

Role in the Design of Coordination Polymers and Metal-Organic Frameworks

The most significant application of this compound in materials science lies in its use as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The two nitrogen atoms of the pyrazine ring and the nitrogen and oxygen atoms of the amidoxime (B1450833) group can all participate in coordinating with metal ions, leading to a rich variety of structural possibilities.

Pyrazine and its derivatives are well-known bridging ligands that can connect metal centers to form one-, two-, or three-dimensional networks. researchgate.net The methyl substituent on the pyrazine ring can introduce steric effects that influence the final topology of the coordination polymer.

The amidoxime group is a particularly effective chelating agent, capable of forming stable five-membered rings with metal ions. This strong binding affinity is crucial for the formation of robust and stable MOFs. Research on the closely related pyrazine-2-amidoxime (PAOX) has demonstrated its ability to form stable complexes with transition metals like Ruthenium(III). rsc.org These studies confirm the bidentate nature of the amidoxime group, coordinating through both the nitrogen and oxygen atoms.

The combination of the bridging pyrazine unit and the chelating amidoxime group in this compound allows for the creation of complex, high-dimensional structures. The properties of these materials, such as their porosity, thermal stability, and catalytic activity, can be tailored by selecting different metal ions and synthesis conditions. For instance, coordination polymers constructed from methylpyrazine and dicyanamide (B8802431) ligands have shown interesting magnetic properties. researchgate.net

Below is a data table summarizing the structural features of coordination polymers formed with related pyrazine ligands, illustrating the potential for this compound.

| Ligand | Metal Ion(s) | Dimensionality | Key Structural Features | Reference |

| Methylpyrazine | Co(II), Ni(II) | 2D | Bridging µ1,5-dca ligands and trans-disposed monodentate Mepyz ligands forming (4,4) sheets. | researchgate.net |

| Methylpyrazine | Mn(II) | 1D and 2D | 1D chains with double µ1,5-dca bridges and 2D sheets connected by bridging Mepyz ligands. | researchgate.net |

| Pyrazine-2-amidoxime | Ru(III) | 0D (complex) | Octahedral geometry around the Ru(III) ion with bidentate coordination of the amidoxime group. | rsc.org |

| 2-aminopyrazine | Co(II), Cu(II) | 1D | Infinite one-dimensional chain structure with the aminopyrazine ligand acting as a bridge. | mdpi.com |

This table presents data for closely related ligands to infer the potential coordination behavior of this compound, for which specific structural data in coordination polymers is not yet widely available.

The research into pyrazine-based coordination polymers and MOFs is a vibrant area, with potential applications in gas storage, separation, and catalysis. The introduction of functional groups like the amidoxime and methyl moieties on the pyrazine scaffold, as seen in this compound, is a key strategy for developing new materials with enhanced functionalities.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Strategies for Complex Pyrazine-Amidoxime Architectures

The development of novel synthetic methodologies is paramount to unlocking the full potential of 5-Methylpyrazine-2-amidoxime and its derivatives. Future research is anticipated to move beyond simple monomeric structures to the rational design of complex, multi-dimensional architectures with tailored properties.

Key areas of focus will likely include:

Polymer-Supported Synthesis: Grafting this compound onto various polymer backbones (e.g., polyethylene, activated carbon) to create robust, insoluble materials. This approach is crucial for applications like heavy metal extraction from wastewater, where adsorbent reusability is key. nih.govustb.edu.cnresearchgate.netmdpi.com Research will aim to control the density and distribution of the functional groups on the polymer support to maximize efficiency. nih.gov

Metal-Organic Frameworks (MOFs): Utilizing the chelating properties of the pyrazine-amidoxime ligand to construct highly porous and crystalline MOFs. nih.gov These materials could have applications in gas storage, catalysis, and chemical sensing.

Supramolecular Assembly: Exploring non-covalent interactions, such as hydrogen bonding and π-π stacking, to guide the self-assembly of this compound into well-defined supramolecular structures like helical polymers. rsc.orgrsc.org

| Synthetic Strategy | Target Architecture | Potential Application |

| Polymer Grafting | Functionalized Fibers/Resins | Uranium Extraction, Heavy Metal Remediation |

| MOF Synthesis | Crystalline Porous Networks | Gas Storage, Catalysis |

| Self-Assembly | Helical Polymers, Dimers | Crystal Engineering, Molecular Recognition |

High-Throughput Screening Methodologies for Material Discovery

To accelerate the discovery of new materials based on this compound, high-throughput screening (HTS) methodologies are essential. These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds, identifying candidates with optimal properties for specific applications.

Future research in this area will likely involve:

Combinatorial Synthesis: Developing automated platforms for the parallel synthesis of a wide range of pyrazine-amidoxime derivatives with varied substituents on the pyrazine (B50134) ring.

Rapid Adsorption Screening: Implementing HTS assays to quickly assess the adsorption capacity and selectivity of new materials for target ions, such as uranyl (UO₂²⁺) or other heavy metals. nih.govresearchgate.net This could involve colorimetric or fluorometric methods to quantify metal uptake.

Sensor Arrays: Creating arrays of different pyrazine-amidoxime-based materials to function as "chemical noses" for the detection and differentiation of various metal ions in solution.

In-depth Mechanistic Studies of Coordination Processes

A fundamental understanding of how this compound interacts and coordinates with metal ions is critical for designing more effective materials. While it is known that the amidoxime (B1450833) group has a strong affinity for uranyl ions, the precise binding mechanisms and the influence of the methyl-pyrazine group are areas requiring deeper investigation. ans.orgmdpi.comrsc.org

Future mechanistic studies should focus on:

Spectroscopic and Crystallographic Analysis: Isolating and structurally characterizing the coordination complexes formed between this compound and various metal ions (e.g., Ru(III), Ni(II), U(VI)). acs.orgrsc.orgresearchgate.netresearchgate.net X-ray crystallography can provide definitive information on bond lengths, coordination geometries, and the role of the pyrazine nitrogen atoms in complex formation. nih.gov

Kinetic and Thermodynamic Studies: Quantifying the rates and equilibrium constants of complexation reactions. This data is vital for understanding the selectivity of the ligand for specific metals and for optimizing extraction processes. mdpi.com

Influence of Solution Chemistry: Investigating how factors such as pH, temperature, and the presence of competing ions in complex matrices like seawater affect the coordination behavior and adsorption efficiency. mdpi.comnih.gov

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work offers a powerful paradigm for the rational design of new materials. rsc.org By predicting the properties of hypothetical structures, computational chemistry can guide synthetic efforts toward the most promising candidates, saving significant time and resources.

Prospective integrated approaches include:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure of this compound and its metal complexes. rsc.org This can elucidate binding energies, predict spectroscopic properties, and explain observed selectivity for different metals. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the behavior of polymer-grafted amidoxime adsorbents in aqueous environments. MD simulations can provide insights into the conformational changes of the polymer, the diffusion of ions, and the mechanism of adsorption at the molecular level.

Database-Driven Discovery: Creating databases of computationally predicted and experimentally measured properties for a range of pyrazine-amidoxime derivatives. Machine learning algorithms could then be trained on this data to predict the performance of new, unsynthesized materials.

| Computational Method | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate binding mechanisms | Prediction of selectivity, spectroscopic properties |

| Molecular Dynamics (MD) | Simulate adsorbent behavior | Understanding of diffusion and adsorption dynamics |

| Machine Learning | Predict material performance | Accelerated discovery of high-performing adsorbents |

Exploration of Novel Reactivity Patterns of the Amidoxime Moiety

The amidoxime functional group (—C(NH₂)=NOH) is not only an excellent chelating agent but also a versatile synthon in organic chemistry. rsc.org Future research should explore the untapped potential of the amidoxime moiety in this compound to create novel compounds and materials.

Unexplored avenues include:

Post-Synthetic Modification: Treating coordinated this compound with various reagents to modify its structure and properties after it has been incorporated into a larger framework, such as a polymer or MOF.

Heterocycle Synthesis: Using the amidoxime group as a precursor for the synthesis of other heterocyclic rings, such as 1,2,4-oxadiazoles. tandfonline.com This could lead to the creation of novel pyrazine-based compounds with unique electronic or pharmacological properties.

Redox Chemistry: Investigating the electrochemical behavior of the compound and its metal complexes to explore potential applications in catalysis or as redox-active materials. rsc.orgresearchgate.net

By pursuing these future research directions, the scientific community can continue to build upon the promising foundation of this compound, leading to the development of advanced materials with significant societal impact.

Conclusion

Summary of Key Research Findings

A thorough review of available scientific literature indicates a scarcity of dedicated studies on 5-Methylpyrazine-2-amidoxime. Research has been conducted on closely related pyrazine (B50134) derivatives containing the amidoxime (B1450833) functional group, revealing potential for biological activity.

For instance, a 2006 study published in Acta Poloniae Pharmaceutica detailed the synthesis of novel pyrazine derivatives with an amidoxime moiety. nih.gov The general synthetic route involved the reaction of a pyrazinecarbonitrile (B1219330) with hydroxylamine (B1172632). nih.gov The resulting compounds were subsequently tested for their in vitro tuberculostatic activity, with minimum inhibitory concentration (MIC) values reported in the range of 25-100 µg/mL. nih.gov The study also explored their activity against various strains of anaerobic and aerobic bacteria. nih.gov However, the study does not explicitly confirm that 5-methylpyrazine-2-carbonitrile (B1586376) was used as the specific precursor to generate this compound.

The broader class of pyrazines is recognized for its significant role in medicinal chemistry, with derivatives being investigated for a wide array of pharmacological actions, including antimicrobial and anticancer effects. rjpbcs.comtandfonline.com Similarly, the amidoxime functional group is a known pharmacophore and is often employed in drug design as a bioisostere of a carboxylic acid. rsc.org Compounds containing an amidoxime group have been explored for various therapeutic applications, including antibacterial and antihypertensive properties. rsc.org

Despite the promising activities of the parent pyrazine scaffold and the amidoxime functional group, specific and detailed research findings—including comprehensive synthesis protocols, physicochemical characterization, and in-depth biological evaluations—for this compound are not extensively reported in peer-reviewed journals.

Outlook on the Evolving Landscape of this compound Research

The future research landscape for this compound appears promising, largely driven by the established importance of its constituent chemical motifs. The trajectory of investigation is likely to follow several key paths:

Synthesis and Characterization: A foundational step will be the development and publication of optimized, high-yield synthesis methods for this compound, likely starting from 5-methylpyrazine-2-carboxylic acid or 5-methylpyrazine-2-carbonitrile. researchgate.netgoogle.com Following successful synthesis, comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and physicochemical analysis will be crucial to establish a definitive profile of the compound.

Antimicrobial and Tuberculostatic Evaluation: Building upon the preliminary findings for related pyrazine amidoximes, a primary research avenue will be the thorough evaluation of this compound against a panel of clinically relevant bacteria and fungi. nih.govrsc.org Given that the 5-methylpyrazine core is a key component of Pyrazinamide (B1679903), a first-line anti-tuberculosis drug, investigating the specific activity of the 5-methyl amidoxime derivative against Mycobacterium tuberculosis is a logical and potentially fruitful direction. researchgate.net

Exploration of Other Biological Activities: The vast biological potential of pyrazine derivatives suggests that the research scope could broaden to include screening for anticancer, anti-inflammatory, and antioxidant activities. rjpbcs.com The ability of the amidoxime group to coordinate with metal ions also opens up possibilities in the design of novel metal-based therapeutics or sensors. rsc.org

Structure-Activity Relationship (SAR) Studies: As data on this compound becomes available, it will contribute to a larger understanding of the structure-activity relationships within the pyrazine class. This will enable medicinal chemists to design more potent and selective derivatives for specific therapeutic targets, potentially leading to the development of new drug candidates.

Q & A

What are the optimal synthetic routes for 5-Methylpyrazine-2-amidoxime, and how do reaction conditions influence yield?

Basic

The synthesis of this compound typically involves functionalizing pyrazine precursors. A common approach is the reaction of 5-methylpyrazine-2-carbonitrile with hydroxylamine under controlled conditions (e.g., ethanol/water mixture, 60–80°C, 12–24 hours). Key parameters include:

- pH control : Neutral or slightly basic conditions (pH 7–8) to favor amidoxime formation.

- Reagent stoichiometry : Excess hydroxylamine (1.5–2.0 equivalents) to drive the reaction.

- Purification : Recrystallization from ethanol or column chromatography to isolate the product.

Alternative routes may involve chlorination of pyrazine derivatives followed by substitution with amidoxime groups, as seen in analogous pyrazine-2-thiocarboxamide syntheses .

Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Basic

Structural validation requires a combination of techniques:

- NMR spectroscopy : H and C NMR to confirm proton environments and carbon connectivity (e.g., amidoxime NH signals at δ 5.5–6.5 ppm).

- IR spectroscopy : Peaks at ~1650 cm (C=N stretching) and ~3400 cm (N–H stretching).

- X-ray crystallography : Single-crystal analysis using programs like SHELXL for refinement. For example, studies on pyrazine-2-amidoxime derivatives reveal planar pyrazine rings with hydrogen-bonded amidoxime groups, critical for understanding supramolecular interactions .

How does this compound function in coordination chemistry, and what are its ligand properties?

Advanced

The amidoxime group (–NH–C=N–O–) acts as a versatile ligand, forming complexes with transition metals (e.g., Cu(II), Ag(I)). Key applications include:

- Metal-organic frameworks (MOFs) : Pyrazine derivatives like POAX (pyrazine-2-amidoxime) generate mixed-metal polymers via bridging interactions, as demonstrated in Cu(II)-Ag(I) coordination chains .

- Ligand design : The amidoxime’s dual donor sites (N and O) enable chelation, influencing redox properties and stability. Optimizing reaction conditions (e.g., solvent polarity, counterion selection) can enhance crystallinity and magnetic behavior .

What computational strategies are used to predict the physicochemical and electronic properties of this compound?

Advanced

Density Functional Theory (DFT) studies provide insights into: